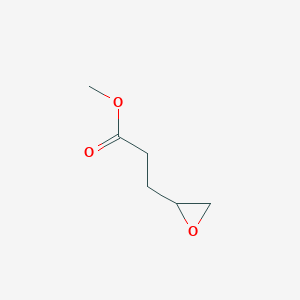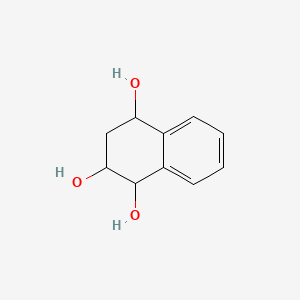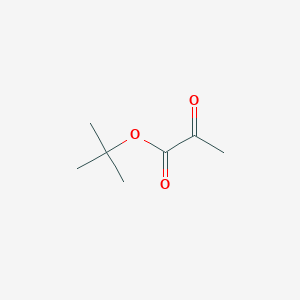
tert-butyl 3-amino-3-(pyridin-4-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 3-amino-3-(pyridin-4-yl)propanoate: is an organic compound with the molecular formula C12H18N2O2. It is a derivative of pyridine and is characterized by the presence of a tert-butyl ester group and an amino group attached to a propanoate chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-pyridin-4-ylpropanoate typically involves the esterification of 3-amino-3-pyridin-4-ylpropanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: In an industrial setting, the production of tert-butyl 3-amino-3-pyridin-4-ylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-butyl 3-amino-3-(pyridin-4-yl)propanoate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated products.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-butyl 3-amino-3-(pyridin-4-yl)propanoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also serve as a ligand in coordination chemistry studies.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. It can be used in the synthesis of compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In the industrial sector, tert-butyl 3-amino-3-pyridin-4-ylpropanoate can be used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl 3-amino-3-pyridin-4-ylpropanoate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 3-amino-3-pyridin-2-ylpropanoate
- Tert-butyl 3-amino-3-pyridin-5-ylpropanoate
- Tert-butyl 3-amino-3-pyridin-6-ylpropanoate
Uniqueness: tert-butyl 3-amino-3-(pyridin-4-yl)propanoate is unique due to the position of the amino group on the pyridine ring. This positional isomerism can significantly influence the compound’s reactivity and interaction with other molecules. The specific arrangement of functional groups in tert-butyl 3-amino-3-pyridin-4-ylpropanoate can lead to distinct chemical and biological properties compared to its isomers.
Eigenschaften
CAS-Nummer |
77742-24-6 |
|---|---|
Molekularformel |
C12H18N2O2 |
Molekulargewicht |
222.28 |
IUPAC-Name |
tert-butyl 3-amino-3-pyridin-4-ylpropanoate |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)8-10(13)9-4-6-14-7-5-9/h4-7,10H,8,13H2,1-3H3 |
InChI-Schlüssel |
VECWZGKIELOINM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)CC(C1=CC=NC=C1)N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC(C1=CC=NC=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![spiro[1,3-dihydrobenzimidazole-2,3'-1H-indole]-2'-one](/img/structure/B1660437.png)





![1-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-1H-imidazole](/img/structure/B1660448.png)
